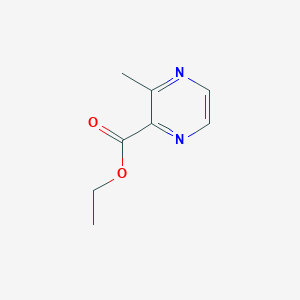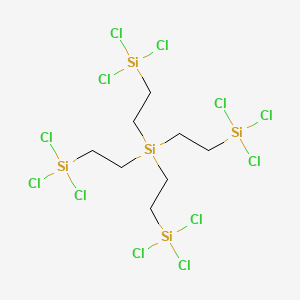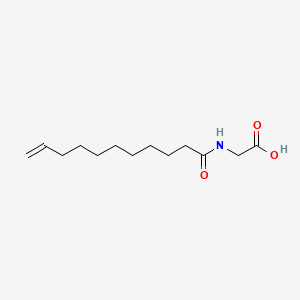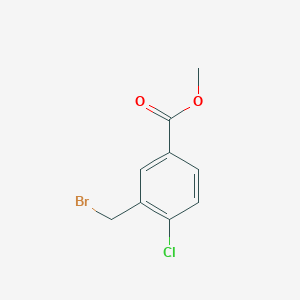
3-(bromometil)-4-clorobenzoato de metilo
Descripción general
Descripción
Methyl 3-(bromomethyl)-4-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, featuring both bromomethyl and chlorobenzoate functional groups. This compound is commonly used in organic synthesis due to its reactivity and versatility in forming various chemical bonds.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)-4-chlorobenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-4-chlorobenzoate can be synthesized through a multi-step process involving the bromination of methyl 4-chlorobenzoate. The typical synthetic route includes:
Bromination: Methyl 4-chlorobenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromomethyl group at the meta position relative to the ester group.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(bromomethyl)-4-chlorobenzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(bromomethyl)-4-chlorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and alkanes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromomethyl)-4-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent bond formation. The ester group can undergo hydrolysis or reduction, leading to various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in structure but with a methoxy group instead of a chlorine atom.
Methyl 3-bromobenzoate: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Methyl 4-chlorobenzoate: Lacks the bromomethyl group, limiting its reactivity towards nucleophiles.
Uniqueness
Methyl 3-(bromomethyl)-4-chlorobenzoate is unique due to the presence of both bromomethyl and chlorobenzoate groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGTEJKZZKAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478518 | |
| Record name | METHYL 3-(BROMOMETHYL)-4-CHLOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220464-68-6 | |
| Record name | Benzoic acid, 3-(bromomethyl)-4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220464-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 3-(BROMOMETHYL)-4-CHLOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

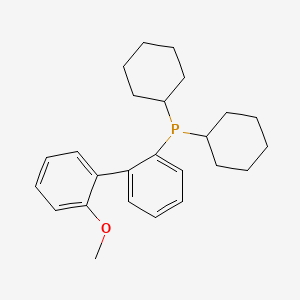
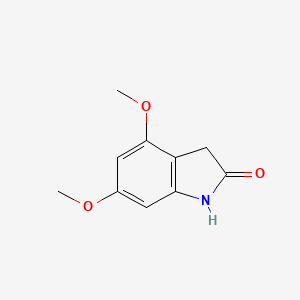
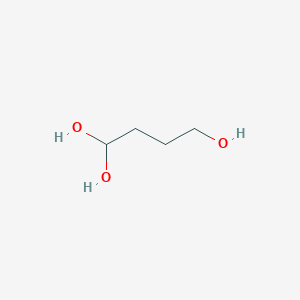
![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
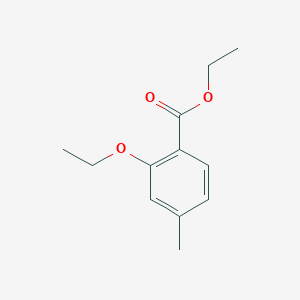
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)
